

# Application Notes: Calculating Penicillin Amidase Activity Units with NIPAB

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## Compound of Interest

Compound Name: 2-Nitro-5-(phenylacetyl-amino)-  
benzoic acid

Cat. No.: B1194464

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## Introduction

Penicillin amidase, also known as penicillin acylase, is a key enzyme in the production of semi-synthetic  $\beta$ -lactam antibiotics.[1][2] Accurate determination of its enzymatic activity is crucial for process optimization, quality control, and research applications. This document provides a detailed protocol for the determination of penicillin amidase activity using the chromogenic substrate 2-nitro-5-(phenylacetyl)amino-benzoic acid (NIPAB). The assay is based on the enzymatic hydrolysis of NIPAB, which results in the formation of a colored product, 2-nitro-5-aminobenzoic acid (NABA), or a similar p-nitroaniline derivative, which can be quantified spectrophotometrically.[3][4][5]

## Principle of the Assay

Penicillin amidase catalyzes the hydrolysis of the amide bond in NIPAB. This reaction releases a yellow-colored product, which absorbs light at a specific wavelength (typically around 405 nm). The rate of the increase in absorbance is directly proportional to the penicillin amidase activity in the sample. By measuring the change in absorbance over time and using the Beer-Lambert law, the enzyme activity can be calculated in standard units.

## Materials and Reagents

- Penicillin Amidase sample (e.g., cell lysate, purified enzyme)
- NIPAB (2-nitro-5-(phenylacetyl)amino-benzoic acid)
- Potassium phosphate buffer (50 mM, pH 7.5)
- Spectrophotometer (capable of measuring absorbance at 405 nm)
- Cuvettes (1 cm path length)
- Micropipettes and tips
- Timer

## Experimental Protocols

### Preparation of Reagents

- 50 mM Potassium Phosphate Buffer (pH 7.5):
  - Prepare a solution of 50 mM potassium phosphate monobasic ( $\text{KH}_2\text{PO}_4$ ).
  - Prepare a solution of 50 mM potassium phosphate dibasic ( $\text{K}_2\text{HPO}_4$ ).
  - Mix the two solutions while monitoring the pH with a calibrated pH meter until a pH of 7.5 is reached.
  - Store at 4°C.
- NIPAB Substrate Solution (1 mM):
  - The solubility of NIPAB can be limited in aqueous solutions. It is often dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.
  - Stock Solution (e.g., 10 mM in DMSO): Weigh an appropriate amount of NIPAB and dissolve it in dimethyl sulfoxide (DMSO) to make a 10 mM stock solution.
  - Working Solution (1 mM): Dilute the 10 mM NIPAB stock solution 1:10 in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of 1 mM. Prepare this

solution fresh before use.

## Assay Procedure

- Spectrophotometer Setup:
  - Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
  - Set the wavelength to 405 nm.
- Reaction Mixture Preparation:
  - In a 1.5 mL microcentrifuge tube or directly in a cuvette, prepare the reaction mixture as follows:
    - 980  $\mu$ L of 50 mM Potassium Phosphate Buffer (pH 7.5)
    - 10  $\mu$ L of 1 mM NIPAB solution
  - Prepare a blank by adding 990  $\mu$ L of buffer and 10  $\mu$ L of NIPAB solution (without the enzyme).
- Enzyme Reaction:
  - Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 37°C).
  - To initiate the reaction, add 10  $\mu$ L of the appropriately diluted penicillin amidase sample to the reaction mixture.
  - Mix gently by inverting the cuvette or by pipetting up and down.
  - Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm for a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).

## Data Presentation

The quantitative data from the NIPAB assay should be recorded systematically. Below is a template table for recording your experimental data.

Time (minutes)	Absorbance at 405 nm (Sample 1)	Absorbance at 405 nm (Sample 2)	Absorbance at 405 nm (Blank)
0.0			
0.5			
1.0			
1.5			
2.0			
2.5			
3.0			
3.5			
4.0			
4.5			
5.0			

## Calculation of Penicillin Amidase Activity

The activity of penicillin amidase is expressed in units (U). One unit of penicillin amidase is defined as the amount of enzyme that catalyzes the hydrolysis of 1  $\mu\text{mol}$  of substrate per minute under the specified assay conditions.

The calculation is based on the Beer-Lambert law:  $A = \epsilon cl$

Where:

- A is the absorbance
- $\epsilon$  is the molar extinction coefficient of the product (p-nitroaniline or NABA)

- $c$  is the concentration of the product (mol/L)
- $l$  is the path length of the cuvette (typically 1 cm)

Steps for Calculation:

- Determine the rate of change in absorbance ( $\Delta A/\text{min}$ ):
  - Plot the absorbance values against time.
  - Determine the slope of the linear portion of the curve. This slope represents the rate of the reaction in terms of absorbance change per minute ( $\Delta A/\text{min}$ ).
- Calculate the concentration of the product formed per minute:
  - The molar extinction coefficient ( $\epsilon$ ) for p-nitroaniline at 405 nm is approximately 9,960  $\text{M}^{-1}\text{cm}^{-1}$ .<sup>[6][7]</sup>
  - $\text{Rate (M/min)} = (\Delta A/\text{min}) / (\epsilon * l)$
- Calculate the enzyme activity in Units/mL:
  - $\text{Activity } (\mu\text{mol/min/mL}) = [\text{Rate (M/min)} * \text{Total Reaction Volume (mL)} * 10^6] / \text{Volume of Enzyme (mL)}$
  - Since 1 Unit = 1  $\mu\text{mol/min}$ , the activity is expressed in U/mL.

Example Calculation:

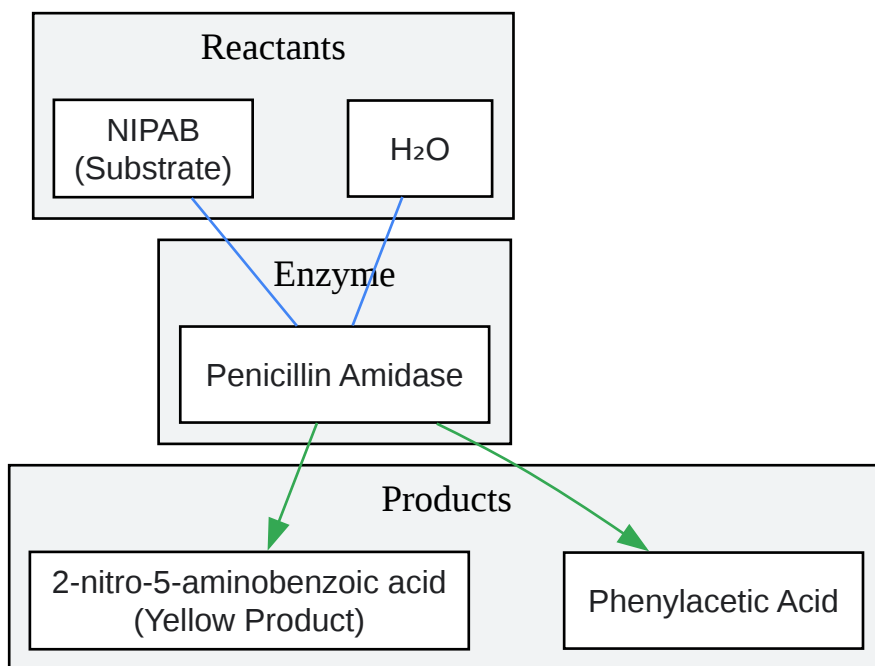
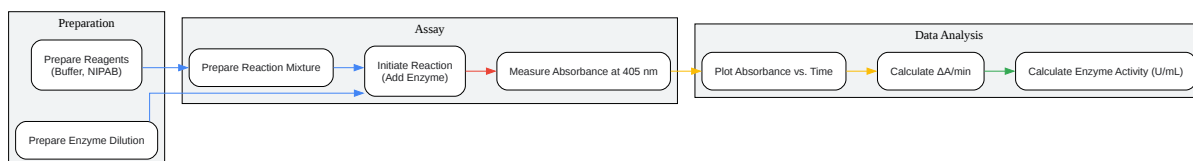
- $\Delta A/\text{min} = 0.055$
- $\epsilon = 9,960 \text{ M}^{-1}\text{cm}^{-1}$
- $l = 1 \text{ cm}$
- Total Reaction Volume = 1 mL
- Volume of Enzyme = 0.01 mL

$$\text{Rate (M/min)} = 0.055 / (9960 * 1) = 5.52 \times 10^{-6} \text{ M/min}$$

$$\text{Activity (U/mL)} = (5.52 \times 10^{-6} \text{ mol/L/min} * 0.001 \text{ L} * 10^6 \text{ } \mu\text{mol/mol}) / 0.01 \text{ mL} = 0.552 \text{ U/mL}$$

## Mandatory Visualizations

### Experimental Workflow



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- To cite this document: BenchChem. [Application Notes: Calculating Penicillin Amidase Activity Units with NIPAB]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194464#calculating-penicillin-amidase-activity-units-with-nipab]

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